N-[2-(4-chlorophenyl)ethyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class, which is a scaffold of interest in medicinal chemistry due to its versatility in kinase inhibition and antiviral applications. The structure features:
- Position 5: A phenyl ring, enhancing π-π stacking interactions.
- Position 4: A 2-(4-chlorophenyl)ethylamino substituent, introducing halogen-mediated hydrophobic interactions.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O/c1-2-34-24-14-12-23(13-15-24)33-18-25(21-6-4-3-5-7-21)26-27(31-19-32-28(26)33)30-17-16-20-8-10-22(29)11-9-20/h3-15,18-19H,2,16-17H2,1H3,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNDQVQPMCTTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival. It is frequently deregulated in cancer, making it an attractive target for antitumor agents.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity. This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB-mTOR pathway . This pathway is involved in promoting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival. By inhibiting PKB, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased apoptosis.
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent has been found to produce potent and orally bioavailable inhibitors of pkb.
Result of Action
The inhibition of PKB by this compound can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses. This suggests that the compound could have potential as an antitumor agent.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and kinase inhibition. This article delves into the compound's structure, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolo[2,3-d]pyrimidine core, which is significant for its biological activity.
Research indicates that this compound acts primarily as a tyrosine kinase inhibitor . Tyrosine kinases are critical in signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound may disrupt the proliferation of cancer cells.
Key Findings:
- Inhibition of Axl and Mer Kinases : Studies have shown that related compounds exhibit significant inhibitory effects on Axl and Mer kinases, which are implicated in tumor survival and chemoresistance. For instance, one study reported IC50 values of 2 nM for Mer and 16 nM for Axl in similar pyrrolopyrimidine derivatives .
- Selectivity : The compound demonstrates selectivity for specific kinases, reducing off-target effects that could lead to toxicity. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays:
| Assay Type | Result | Reference |
|---|---|---|
| Cell Viability (IC50) | 15 µM (in vitro) | |
| Kinase Inhibition | Axl: IC50 = 16 nM; Mer: IC50 = 2 nM | |
| Apoptosis Induction | Increased apoptosis in treated cells |
Case Studies
Several case studies have investigated the efficacy of related compounds in cancer models:
- Breast Cancer Model : In a xenograft model of breast cancer, administration of a similar pyrrolopyrimidine resulted in significant tumor reduction compared to controls. The mechanism was attributed to the inhibition of Axl-mediated signaling pathways.
- Lung Cancer Study : In vitro studies showed that the compound induced apoptosis in lung cancer cell lines by activating caspase pathways, suggesting a potential therapeutic role in lung cancer treatment.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogs and their substituent variations:
Key Observations:
Position 7 Modifications :
- Ethoxy (target) vs. methoxy (): Ethoxy may enhance metabolic stability but reduce solubility compared to methoxy.
- Bulky groups like cyclopropylmethyl () or nitrobenzyl () are associated with improved target selectivity in kinase inhibitors .
Position 4 Substituents: The 2-(4-chlorophenyl)ethylamino group in the target compound introduces a hydrophobic "tail," contrasting with smaller groups (e.g., -NH2 in ) or aromatic amines (e.g., naphthalen-1-ylmethyl in ). Chlorine may enhance binding affinity in hydrophobic pockets .
Position 5 Aryl Groups :
- Phenyl (target) vs. 4-chlorophenyl (): Electron-withdrawing groups like -Cl may alter electronic properties but retain π-π interactions.
Key Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
